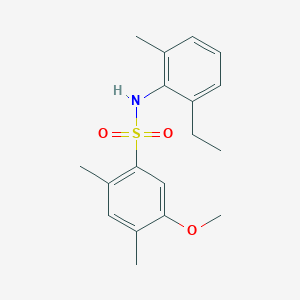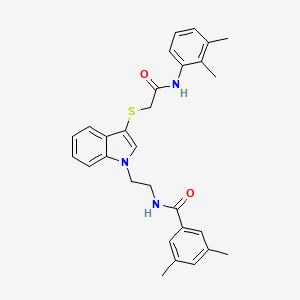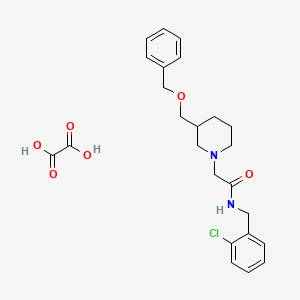
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H14ClF3N4O2 and its molecular weight is 386.76. The purity is usually 95%.
BenchChem offers high-quality 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One key area of research involving compounds similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is the synthesis of novel heterocyclic compounds with potential antimicrobial activities. For instance, Abdel-rahman et al. (2002) synthesized a range of pyrimidinones and triazinones, demonstrating in vitro antimicrobial activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibition of Gene Expression
Compounds structurally related to the chemical have been studied for their ability to inhibit gene expression. Palanki et al. (2000) investigated a compound as an inhibitor of NF-kappaB and AP-1 transcription factors, aiming to improve its oral bioavailability. These compounds were evaluated for cell-based activity and gastrointestinal permeability, demonstrating the potential for therapeutic applications in gene expression modulation (Palanki et al., 2000).
Anticancer and Anti-inflammatory Agents
Another significant area of research is the synthesis of novel compounds for potential anticancer and anti-inflammatory uses. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition. The structure-activity relationship (SAR) of these compounds was analyzed, providing insights into their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antiviral Properties
Research into the antiviral properties of related compounds has been conducted. Bergstrom et al. (1984) evaluated the antiviral properties of tubercidin analogues against various RNA and DNA viruses. The study demonstrated the potential of structural modification at specific positions in these compounds to enhance their biological activity, including antiviral properties (Bergstrom et al., 1984).
Novel Antibacterial Drugs
Research by Ahmed (2007) on 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound structurally similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, focused on synthesizing new antibiotic and antibacterial drugs. The study explored various reactions to create pyrimidinone derivatives, aiming to develop new treatments for bacterial infections (Ahmed, 2007).
Eigenschaften
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZVDPPSUIMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)


![5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2675887.png)
![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)
![N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2675895.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2675900.png)
